Benzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
Benzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that contains both benzoxazole and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. For instance, the condensation reaction between 2-aminophenol and benzoyl chloride at elevated temperatures can yield benzoxazole derivatives . Another method involves the use of phosphonium acidic ionic liquids as catalysts to facilitate the reaction between 2-aminophenol and aryl aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with aldehydes and ketones to form benzoxazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Phosphonium acidic ionic liquids, metal catalysts, and nanocatalysts.
Solvents: Methanol, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions include various benzoxazole derivatives, sulfonamides, and sulfonic acids .
Scientific Research Applications
Benzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Benzo[d]oxazole-2-sulfonyl chloride can be compared with other similar compounds such as:
Benzo[d]oxazole: Lacks the sulfonyl chloride group but shares the benzoxazole core structure.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which contain the sulfonyl chloride group but lack the benzoxazole ring.
Benzoxazole Derivatives: Compounds with various substituents on the benzoxazole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzoxazole ring and the sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in diverse fields .
Properties
Molecular Formula |
C7H4ClNO3S |
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Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H |
InChI Key |
LURUJIRLNGGBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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